9-Borabicyclononane
Description
Overview of 9-Borabicyclononane as a Versatile Organoborane Reagent
This compound, commonly abbreviated as 9-BBN, is a highly versatile and selective organoborane reagent with significant applications in modern organic synthesis. ontosight.aiamazon.com Its unique bicyclic structure, consisting of a boron atom within a [3.3.1] bicyclic system, imparts remarkable stability and selectivity in its chemical reactions. ontosight.aihandwiki.org In its solid state, 9-BBN exists as a dimer connected by hydride bridges, which readily dissociates into the monomeric form in the presence of a reducible substrate. handwiki.orgwikipedia.org This commercially available reagent, offered both as a solid and in a tetrahydrofuran (B95107) solution, is particularly valued for its role in hydroboration reactions. wikipedia.orgchemeurope.com
The steric bulk of 9-BBN is a key factor in its high regioselectivity, favoring the addition of the boron atom to the less sterically hindered carbon of an alkene or alkyne. wikipedia.orgwikipedia.org This anti-Markovnikov addition is a cornerstone of its utility, allowing for the synthesis of terminal alcohols from alkenes after a subsequent oxidation step. wikipedia.orgvaia.com The high degree of stereoselectivity also makes it an invaluable tool in the synthesis of complex molecules. ontosight.ai Beyond hydroboration, 9-BBN and its derivatives are instrumental in a variety of other chemical transformations, including Suzuki-Miyaura cross-coupling reactions, reductions of carbonyl compounds, and the formation of carbon-carbon and carbon-heteroatom bonds. amazon.comchemeurope.comharvard.edu
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 9-Borabicyclo[3.3.1]nonane |
| Common Abbreviation | 9-BBN |
| CAS Number | 280-64-8 |
| Molecular Formula | C8H15B (monomer) |
| Molar Mass (Dimer) | 244.04 g·mol−1 |
| Appearance | Colorless solid |
| Melting Point | 153 to 155 °C (307 to 311 °F; 426 to 428 K) |
| Solubility in Water | Reacts |
Data sourced from multiple references. wikipedia.orgchemeurope.com
Historical Context and Evolution of this compound Chemistry
The development of 9-BBN is intrinsically linked to the pioneering work of Herbert C. Brown on hydroboration, for which he was awarded the Nobel Prize in Chemistry. The initial synthesis of 9-BBN involves the reaction of 1,5-cyclooctadiene (B75094) with borane (B79455). wikipedia.orgorgsyn.org This process initially yields a mixture of isomers, with the kinetically favored product being the [4.2.1] adduct. soton.ac.uk A subsequent thermal isomerization at elevated temperatures quantitatively converts this mixture to the thermodynamically more stable [3.3.1] isomer, which is the form commercially available and widely used. soton.ac.uk
Over the years, the applications of 9-BBN have expanded significantly beyond simple hydroboration-oxidation reactions. Research has demonstrated its utility in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemeurope.comharvard.edu Specifically, 9-alkyl-9-BBN derivatives, readily prepared via hydroboration of alkenes, serve as effective coupling partners with various organic halides and triflates. orgsyn.org The development of the "9-MeO-9-BBN variant" further broadened the scope of Suzuki couplings by allowing the use of polar organometallic reagents without the need for an external base. rsc.orgrsc.org
Furthermore, the chemistry of 9-BBN has evolved to include its use in reduction reactions. It is a mild and chemoselective reducing agent for various functional groups, including aldehydes, ketones, and even tertiary amides and lactams, which are often resistant to other reducing agents. organic-chemistry.orgchemistrysteps.comorganic-chemistry.org The formation and reactivity of 9-BBN ate complexes have also been explored, revealing their potential as selective reducing agents for specific types of alkyl halides. acs.org
Fundamental Reactivity Principles of this compound
The reactivity of 9-BBN is governed by several key principles, primarily its steric bulk and the nature of the boron-hydrogen bond. In its dimeric form, 9-BBN is relatively stable and can be handled in air for brief periods. orgsyn.org However, in solution and in the presence of a substrate, it exists in equilibrium with its more reactive monomeric form. soton.ac.uk
Hydroboration: The hydroboration reaction is the hallmark of 9-BBN's reactivity. The boron atom, being the electrophilic center, adds to the less substituted carbon of a double or triple bond, while the hydride adds to the more substituted carbon. libretexts.org This anti-Markovnikov regioselectivity is a direct consequence of the significant steric hindrance imposed by the bicyclic framework of 9-BBN, which directs the boron atom away from crowded areas of the substrate molecule. wikipedia.orgvaia.com The reaction proceeds through a concerted, four-centered transition state, resulting in a syn-addition of the B-H bond across the π-system. masterorganicchemistry.com The kinetics of hydroboration with 9-BBN can be complex, with the rate-determining step depending on the reactivity of the alkene; for highly reactive alkenes, the dissociation of the 9-BBN dimer is rate-limiting. pnas.org
Reductions: As a reducing agent, 9-BBN donates a hydride ion to electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. organic-chemistry.org Its steric bulk allows for high chemoselectivity. For instance, it can selectively reduce aldehydes in the presence of ketones. A noteworthy application is the reduction of tertiary amides and lactams to the corresponding amines, a transformation that can be challenging with other reagents. chemistrysteps.comorganic-chemistry.org
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the organoborane (B-alkyl-9-BBN) undergoes transmetalation with a palladium catalyst. harvard.eduacs.org The reaction typically requires a base to facilitate the formation of a more reactive boronate species. orgsyn.org The use of 9-MeO-9-BBN allows for an alternative pathway where a polar organometallic reagent adds to the boron center, forming a borate (B1201080) complex that readily participates in the catalytic cycle without an added base. rsc.orgrsc.org
Interactive Data Table: Key Reactions of this compound
| Reaction Type | Substrate | Product | Key Features |
| Hydroboration-Oxidation | Alkene | Alcohol | Anti-Markovnikov, syn-addition |
| Hydroboration-Oxidation | Alkyne | Aldehyde or Ketone | Anti-Markovnikov, leads to enol intermediate |
| Reduction | Aldehyde/Ketone | Alcohol | Mild and selective reduction |
| Reduction | Tertiary Amide/Lactam | Amine | Chemoselective reduction |
| Suzuki-Miyaura Coupling | 9-Alkyl-9-BBN + Aryl/Vinyl Halide | Cross-coupled product | C-C bond formation |
Structure
2D Structure
Properties
Molecular Formula |
C17H32B |
|---|---|
Molecular Weight |
247.2 g/mol |
InChI |
InChI=1S/C17H32B/c1-2-5-9-13-16(12-8-4-1)17-14-10-6-3-7-11-15-18-17/h16-17H,1-15H2 |
InChI Key |
RBYRQWJMKWIPAP-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CCCCCCCC1C2CCCCCCCC2 |
Synonyms |
9-BBN cpd 9-borabicyclononane |
Origin of Product |
United States |
Synthetic Methodologies for 9 Borabicyclononane Production
Established Synthetic Pathways for 9-Borabicyclononane Dimer
The dimeric form of 9-borabicyclo[3.3.1]nonane, commonly abbreviated as (9-BBN)₂, is a cornerstone reagent in organic synthesis, prized for its high stability and selectivity. orgsyn.org Its production is primarily achieved through well-established synthetic routes that ensure high purity and yield. These methods predominantly involve the cyclic hydroboration of 1,5-cyclooctadiene (B75094) or thermal isomerization and redistribution approaches.
Cyclic Hydroboration of 1,5-Cyclooctadiene with Borane (B79455) Complexes
The most prevalent method for synthesizing the 9-BBN dimer is the cyclic hydroboration of 1,5-cyclooctadiene. orgsyn.orgacs.org This process utilizes a borane complex to add across the double bonds of the diene, forming a bicyclic structure. The choice of borane complex and solvent significantly influences the reaction's efficiency and the purity of the final product.
Initially, borane-tetrahydrofuran (B86392) complex (BH₃·THF) was employed for this transformation. The reaction proceeds by adding 1,5-cyclooctadiene to an equimolar amount of the borane complex in tetrahydrofuran (B95107) (THF). google.com This is followed by a thermal isomerization step, typically by refluxing the solution, to convert the initial mixture of adducts into the desired stable 9-BBN structure. google.comlookchem.com Upon cooling, the highly pure crystalline 9-BBN dimer precipitates from the solution and can be isolated in yields of 70-80%. google.comlookchem.com
A more refined and efficient procedure involves the use of borane-methyl sulfide (B99878) complex (BMS or BH₃·SMe₂) in 1,2-dimethoxyethane (B42094) (DME). orgsyn.orgscispace.com This solvent offers a significant advantage over THF as it reduces the solubility of the 9-BBN dimer, leading to higher recovery yields of approximately 85-89%. scispace.comorgsyn.org The procedure involves the dropwise addition of 1,5-cyclooctadiene to the BMS solution in DME, followed by the distillative removal of dimethyl sulfide. orgsyn.orgscispace.com The subsequent cooling of the solution allows for the crystallization of large needles of the 9-BBN dimer. scispace.com
A Chinese patent describes a method achieving a yield of up to 98% by reacting 1,5-cyclooctadiene and a borane-dimethyl sulfide complex in THF in the presence of zirconium tetrachloride as a catalyst. google.com The reaction is followed by reflux and cooling to isolate the solid product. google.com
Table 1: Comparison of Solvents in the Cyclic Hydroboration of 1,5-Cyclooctadiene for 9-BBN Dimer Synthesis
| Borane Complex | Solvent | Typical Yield | Key Advantages |
| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 70-80% google.comlookchem.com | Established and straightforward procedure. |
| Borane-Methyl Sulfide (BH₃·SMe₂) | 1,2-Dimethoxyethane (DME) | 85-89% orgsyn.org | Higher yield due to lower solubility of the product. scispace.com |
| Borane-Methyl Sulfide (BH₃·SMe₂) | Tetrahydrofuran (THF) with ZrCl₄ catalyst | up to 98% google.com | High yield under catalytic conditions. |
Thermal Isomerization and Redistribution Approaches
Beyond the direct hydroboration of 1,5-cyclooctadiene, thermal methods are also employed in the synthesis of 9-BBN. One such method is the thermal redistribution of 9-n-propyl-9-BBN. orgsyn.org This approach relies on heating the starting material to induce a rearrangement that yields the more stable 9-BBN dimer.
The thermal isomerization step is also a critical component of the cyclic hydroboration pathway. google.comlookchem.com After the initial addition of borane to 1,5-cyclooctadiene, a mixture of organoborane adducts is formed. Heating this mixture, typically at temperatures around 65°C or at the reflux temperature of the solvent, drives the isomerization to the thermodynamically stable 9-borabicyclo[3.3.1]nonane structure. orgsyn.orglookchem.com Research has shown that the reluctance of the 9-BBN moiety to move along a carbon skeleton during thermal isomerization is due to the lower steric crowding in its structure compared to other trialkylboranes. acs.org This inherent stability is a key factor in its successful synthesis and isolation.
Strategies for Recycling and Regeneration of this compound
The efficiency and economic viability of chemical processes are enhanced by the ability to recycle and regenerate reagents. For 9-BBN, a key strategy involves the conversion of a common by-product, B-methoxy-9-borabicyclo[3.3.1]nonane (B-MeO-9-BBN), back into the active 9-BBN hydride. orgsyn.org
B-MeO-9-BBN is frequently formed in reactions where 9-BBN is used as a catalyst and is subsequently treated with methanol. acs.org An efficient process has been developed to recycle this methoxy (B1213986) derivative. acs.orgorgsyn.org This method involves the reaction of B-MeO-9-BBN with a borane source, such as diborane (B8814927) or borane-methyl sulfide complex (BMS), under non-protic conditions. acs.org The reaction effectively exchanges the methoxy group for a hydride, regenerating the 9-BBN dimer in high yield (93%). acs.org This recycling process is particularly valuable in multi-step syntheses where 9-BBN is used to achieve high regioselectivity in hydroboration reactions. orgsyn.org
Advanced Hydroboration Chemistry of 9 Borabicyclononane
Regioselective and Stereoselective Hydroboration with 9-Borabicyclononane
This compound (9-BBN) is a highly effective organoborane reagent used in hydroboration reactions, demonstrating exceptional regioselectivity and stereoselectivity. ontosight.airesearchgate.net Its unique bicyclic structure provides significant steric hindrance, which is key to its selective nature in reactions with alkenes and alkynes. ontosight.aiwikipedia.org
Anti-Markovnikov Addition Principles in Alkene and Alkyne Hydroboration
The hydroboration-oxidation of alkenes and alkynes is a two-step reaction that results in the formation of alcohols. masterorganicchemistry.commasterorganicchemistry.com A key feature of this reaction with 9-BBN is its adherence to anti-Markovnikov addition. orgoly.comrsc.org This means that the boron atom adds to the less substituted carbon of the double or triple bond, and the hydrogen atom adds to the more substituted carbon. rsc.org Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding an alcohol where the hydroxyl group is on the less substituted carbon. masterorganicchemistry.commasterorganicchemistry.com
This regioselectivity is a result of both steric and electronic factors. rsc.org The bulky 9-BBN molecule preferentially approaches the less sterically hindered carbon atom. pearson.com Electronically, the boron-hydrogen bond is polarized with the boron being the electrophilic center (δ+) and the hydrogen being nucleophilic (δ-). libretexts.org This electronic arrangement favors the addition of the boron to the less substituted carbon, which can better stabilize a partial positive charge.
In the case of alkynes, which possess two π-bonds, dialkylboranes like 9-BBN are particularly useful because their steric bulk helps to prevent a second hydroboration reaction from occurring. orgoly.comlibretexts.org This allows for the selective formation of vinylboranes, which can then be oxidized to aldehydes (from terminal alkynes) or ketones (from internal alkynes). chemistrysteps.comchemistrysteps.com The addition of 9-BBN to alkynes is also a syn-addition, where the boron and hydrogen atoms add to the same face of the triple bond. orgoly.comlibretexts.org
Influence of Steric and Electronic Effects on Regioselectivity
The high regioselectivity of 9-BBN is primarily attributed to its significant steric bulk. pearson.comredalyc.org The rigid bicyclic structure creates a sterically demanding environment around the boron atom, leading to a strong preference for addition to the least hindered carbon of an alkene or alkyne. wikipedia.orgrsc.org This steric hindrance is more pronounced with 9-BBN compared to other borane (B79455) reagents like diborane (B8814927), resulting in higher regioselectivity. For example, the hydroboration of 1-hexene (B165129) with diborane shows 94% regioselectivity for the terminal carbon, which increases to 99.9% when 9-BBN is used. redalyc.org
Electronic effects also play a role, although they are often considered secondary to steric effects in the case of 9-BBN. rsc.orgarkat-usa.org The polarization of the B-H bond dictates that the electrophilic boron atom adds to the carbon atom that is less substituted, while the more electronegative hydrogen atom adds to the more substituted carbon. rsc.orglibretexts.org While electronic effects are a contributing factor, the pronounced steric profile of 9-BBN is the dominant force driving its high regioselectivity. arkat-usa.org This is evident in reactions with substrates where electronic factors might suggest a different outcome, but the steric demands of 9-BBN override these effects. arkat-usa.org
Sequential Hydroboration Reactions
Sequential hydroboration reactions using 9-BBN enable the synthesis of complex molecules with high stereocontrol. These multi-step processes leverage the initial hydroboration to set up subsequent, selective transformations.
Double Hydroboration of Allenes for Polyol and Polypropionate Synthesis
A notable application of sequential hydroboration is the double hydroboration of allenes for the synthesis of polyols and polypropionates. chinesechemsoc.org This non-aldol approach provides a powerful method for constructing various polyol stereotriads and stereotetrads. chinesechemsoc.orgchinesechemsoc.org
In this process, the first hydroboration of an allene (B1206475) with a reagent like 9-BBN or disiamylborane (B86530) generates an allylborane intermediate. chinesechemsoc.orgchinesechemsoc.org A second hydroboration reaction then occurs on the resulting alkene. The stereochemical outcome of the second hydroboration can be controlled, potentially by a boronate complex that forms a rigid conformation, which in turn suppresses the rearrangement of the allylborane intermediate. chinesechemsoc.org This method has been successfully applied to the stereodivergent synthesis of polypropionate natural products. nih.govresearchgate.net For instance, the double hydroboration of allenes has been a key step in the total synthesis of the antitumor agent (-)-pironetin. chinesechemsoc.org
Hydroboration-Oxidation Transformations
The hydroboration of alkenes and alkynes with 9-BBN produces organoborane intermediates that are versatile precursors for a variety of functional groups. researchgate.net One of the most common and synthetically useful transformations is the oxidation of these organoboranes to produce alcohols. masterorganicchemistry.commasterorganicchemistry.com
Synthesis of Alcohols from Terminal and Internal Alkenes
The hydroboration-oxidation sequence is a powerful method for the anti-Markovnikov hydration of alkenes, yielding alcohols. masterorganicchemistry.comorganic-chemistry.org When a terminal alkene is treated with 9-BBN, the boron atom adds to the terminal carbon with very high selectivity. researchgate.netredalyc.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, affording a primary alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This two-step process provides a complementary route to the direct hydration of alkenes, which typically yields secondary alcohols. libretexts.org
For internal alkenes, hydroboration with less sterically hindered boranes can result in a mixture of products. masterorganicchemistry.com However, the steric bulk of 9-BBN often allows for greater regioselectivity, even with some internal alkenes, especially when the substituents on the double bond have significantly different steric profiles. wikipedia.orgnih.gov The reaction is also stereospecific, with the hydroboration step proceeding via a syn-addition of the B-H bond across the double bond, and the subsequent oxidation occurring with retention of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com This high degree of control makes the hydroboration-oxidation of alkenes with 9-BBN a valuable tool in organic synthesis. nih.govresearchgate.net
Aldehyde Formation from Terminal Alkynes
The hydroboration-oxidation of terminal alkynes using this compound (9-BBN) is a highly effective method for the synthesis of aldehydes. vaia.comlibretexts.orgchemistrysteps.comlibretexts.orgjove.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom of 9-BBN adds to the less substituted carbon atom of the alkyne (the terminal carbon), and the hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org The bulky nature of the 9-BBN reagent enhances this selectivity due to steric effects, ensuring the boron attaches to the terminal carbon. vaia.commasterorganicchemistry.com
The initial product of this syn-addition is a vinylic borane. libretexts.org Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, forming an enol. libretexts.orglibretexts.org This enol intermediate then rapidly tautomerizes to the more stable aldehyde product. libretexts.orgjove.commasterorganicchemistry.com The use of a dialkylborane like 9-BBN is crucial because it prevents a second hydroboration from occurring on the resulting alkene, which can be an issue with less hindered boranes like BH3. libretexts.orgjove.commasterorganicchemistry.com
Table 1: Hydroboration of Terminal Alkynes with 9-BBN
| Alkyne | Product | Key Features |
| Terminal Alkyne | Aldehyde | Anti-Markovnikov addition libretexts.orglibretexts.org |
| High regioselectivity due to bulky 9-BBN vaia.commasterorganicchemistry.com | ||
| Forms an enol intermediate libretexts.orglibretexts.org | ||
| Tautomerizes to the aldehyde libretexts.orgjove.commasterorganicchemistry.com | ||
| Prevents double hydroboration libretexts.orgjove.commasterorganicchemistry.com |
Catalyst-Free Dehydrocoupling Reactions Involving this compound
Recent research has demonstrated that this compound (9-BBN) can participate in dehydrocoupling reactions with various nucleophiles without the need for a catalyst. ucsd.eduresearchgate.netlookchem.comrsc.orgrsc.org This process is significant as it offers a more sustainable and atom-economical route to valuable organoboron compounds.
Mechanistic Insights into Lewis Acid-Base Adduct Formation
The catalyst-free dehydrocoupling reaction is proposed to proceed through the formation of a Lewis acid-base adduct between the Lewis acidic 9-BBN and the nucleophile (amine, alcohol, or thiol). researchgate.netlookchem.comrsc.orgrsc.org In this adduct, the hydridic B-H bond of the 9-BBN is brought into close proximity with the acidic N-H, O-H, or S-H bond of the nucleophile. researchgate.netlookchem.com
This spatial arrangement facilitates the elimination of dihydrogen (H2) without the need for an external catalyst. lookchem.com The formation of these adducts is a key step, and the facility of the subsequent dehydrocoupling is influenced by the Lewis acidity of the borane and the acidity of the nucleophile's proton. researchgate.netnih.gov While numerous catalysts have been developed for such dehydrocoupling reactions, the intrinsic reactivity of 9-BBN with these nucleophiles under thermal conditions highlights a facile catalyst-free pathway. rsc.org This understanding is crucial for the future design of new synthetic methodologies. researchgate.net
Reduction Reactions Mediated by 9 Borabicyclononane
Reduction of Organic Functional Groups
9-BBN demonstrates significant utility in the reduction of a wide array of organic functional groups. Its selectivity allows for the transformation of specific groups while leaving others intact.
9-BBN is a mild and efficient reagent for the reduction of carbonyl compounds. organic-chemistry.org It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction with many aldehydes and ketones, such as caproaldehyde, benzaldehyde, 2-heptanone, and camphor, is nearly instantaneous at room temperature. google.com A key feature of 9-BBN is its high chemoselectivity, particularly with α,β-unsaturated carbonyls. For instance, cinnamaldehyde (B126680) is cleanly reduced to cinnamyl alcohol without affecting the carbon-carbon double bond. researchgate.netacs.org
Acid chlorides are rapidly and quantitatively reduced by 9-BBN to the corresponding alcohols. researchgate.net The high reactivity towards acid chlorides contrasts with its slower reaction with other functional groups like esters, allowing for selective reductions. researchgate.networdpress.com
Table 1: Reduction of Carbonyl Compounds with 9-BBN
| Substrate Class | Substrate Example | Product | Observations | References |
| Aldehydes | Benzaldehyde | Benzyl (B1604629) alcohol | Rapid reaction at room temperature. | google.com |
| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Cinnamyl alcohol | Selective 1,2-reduction of the carbonyl. | researchgate.net |
| Ketones | 2-Heptanone | 2-Heptanol | Nearly instantaneous reaction. | google.com |
| Fused-Ring Ketones | Anthraquinone | 9,10-Dihydro-9,10-anthracenediol | Clean reduction to the diol. google.comresearchgate.net | google.comresearchgate.net |
| Acid Chlorides | General RCOCl | RCH₂OH | Rapid and quantitative reduction to alcohols. | researchgate.net |
9-BBN is a highly effective reagent for the reduction of tertiary amides and lactams to the corresponding amines. chemistrysteps.comacs.org A significant advantage of 9-BBN is that it does not form stable complexes with the resulting tertiary amines, meaning a stoichiometric amount of the reagent is often sufficient for complete reduction. organic-chemistry.org The reduction of tertiary amides having various alkyl substituents typically requires two equivalents of 9-BBN to proceed to completion, yielding the tertiary amines. researchgate.netacs.orgresearchgate.net
This method is notably chemoselective. For example, tertiary lactams can be reduced to cyclic tertiary amines in the presence of ester functionalities, which are much less reactive towards 9-BBN under the same conditions. organic-chemistry.org The reduction of 5- and 6-membered tertiary lactams to their corresponding cyclic amines generally requires 2.2 to 2.5 equivalents of 9-BBN and is often carried out in refluxing tetrahydrofuran (B95107) (THF). organic-chemistry.org While primary amides can also be reduced, the reaction is slower and may require heating, whereas the reduction of tertiary amides proceeds more rapidly. google.com
Table 2: Selective Reduction of Amides with 9-BBN
| Substrate Class | Substrate Example | Product | Key Conditions | References |
| Tertiary Amides | N,N-Dimethylcaproamide | N,N-Dimethylhexylamine | 2 equivalents of 9-BBN. | researchgate.netacs.org |
| Tertiary Lactams | N-Alkyl-2-pyrrolidone | N-Alkylpyrrolidine | 2.2-2.5 equivalents of 9-BBN, refluxing THF. | organic-chemistry.org |
| Primary Amides | Caproamide | Hexylamine | Requires heating for complete reduction. | google.com |
9-Borabicyclononane can be used for the ring-opening reduction of cyclic ethers, specifically epoxides. google.comgoogle.com The reaction involves the cleavage of a carbon-oxygen bond, followed by reduction to form an alcohol. A notable characteristic of this reaction is its high regioselectivity, where the hydride from 9-BBN attacks the less sterically hindered carbon atom of the epoxide ring, leading to the formation of the more substituted alcohol. researchgate.net However, the reduction of epoxides with 9-BBN alone can be slow compared to other functional groups. wordpress.com The reaction rate can be significantly increased by using 9-BBN in catalytic amounts in conjunction with a hydride source like lithium borohydride (B1222165), with epoxides being readily reduced under these conditions. dtic.mil
The reactivity of 9-BBN towards sulfur-containing functional groups is highly dependent on the oxidation state of the sulfur atom. Sulfoxides are reduced by 9-BBN to the corresponding sulfides. wordpress.com For example, dimethyl sulfoxide (B87167) is reduced at a moderate rate at room temperature. google.comresearchgate.net In contrast, sulfones are generally inert to 9-BBN under standard conditions and require elevated temperatures for reduction to occur. google.comresearchgate.net Other sulfur compounds, such as disulfides, sulfides, and sulfonic acids, are also typically unreactive towards 9-BBN under mild conditions. researchgate.net
Ring-Opening Reduction of Cyclic Ethers (Epoxides)
Reduction of Inorganic Species
The reducing capability of 9-BBN extends beyond organic compounds to include certain inorganic species, particularly metal halides.
This compound is capable of reducing inorganic compounds where a central atom can exist in multiple valence states. google.com Treatment of metal halides such as stannic chloride (tin(IV) chloride), ferric chloride (iron(III) chloride), and mercuric chloride (mercury(II) chloride) with 9-BBN results in a rapid reduction to a lower valence state. google.com For instance, stannic chloride is reduced to stannous chloride (tin(II) chloride). google.comgoogle.com This reactivity highlights the utility of 9-BBN in inorganic transformations, effectively lowering the oxidation state of the metal center. google.com
Table 3: Reduction of Inorganic Metal Halides with 9-BBN
| Inorganic Substrate | Higher Valence State | Lower Valence State Product | Observation | References |
| Stannic Chloride | Tin(IV) | Tin(II) Chloride | Rapid reduction. | google.comgoogle.com |
| Ferric Chloride | Iron(III) | Lower valence iron species | Rapid reduction. | google.com |
| Mercuric Chloride | Mercury(II) | Lower valence mercury species | Rapid reduction. | google.com |
Transformation of Multivalent Non-Metal Compounds (e.g., Sulfur Dioxide, Nitric Oxide, Carbon Monoxide)
This compound serves as a potent reducing agent for a variety of inorganic compounds, including those with multivalent non-metal atoms. google.com The reaction with 9-BBN typically reduces these atoms to one of their lower valence states. google.comgoogle.com
Compounds such as sulfur dioxide (SO₂), nitric oxide (NO), and carbon monoxide (CO) readily react with 9-BBN. google.comgoogle.com The general process involves the formation of intermediate organoborane products. google.com Subsequent hydrolysis of these intermediates with water, or an aqueous acid or base, yields the final reduced products. google.com The specific nature of these products and the reaction pathways can be complex and are influenced by reaction conditions. While detailed product characterization from these specific reactions is not extensively documented in readily available literature, the initial reactivity is well-established. google.comgoogle.com Frustrated Lewis Pairs (FLPs) involving 9-BBN have also been shown to react with a range of small molecules, including CO, NO, and SO₂. rsc.org
Asymmetric Reduction with Chiral this compound Derivatives
Chiral derivatives of 9-BBN are instrumental in asymmetric synthesis, providing pathways for the enantioselective reduction of prochiral substrates.
Enantioselective Reduction of Ketones and Aldehydes
The asymmetric reduction of ketones and aldehydes to produce chiral, non-racemic alcohols is a cornerstone of modern organic synthesis. google.com Chiral derivatives of 9-BBN are highly effective reagents for this purpose.
A prominent example is B-3-pinanyl-9-borabicyclo[3.3.1]nonane , commercially known as Alpine-Borane . This reagent is synthesized from the hydroboration of α-pinene with 9-BBN. researchgate.net The reduction mechanism involves the coordination of the carbonyl oxygen to the boron atom, followed by an intramolecular transfer of a hydride from the pinane (B1207555) substituent to the carbonyl carbon. researchgate.netmdpi.com
The enantioselectivity of Alpine-Borane is highly dependent on the substrate. It is particularly effective for the reduction of sterically unhindered ketones, such as acetylenic ketones, and for deuterated aldehydes, often achieving high enantiomeric excess (ee). researchgate.netrsc.orgwikipedia.org For instance, the reduction of α,β-acetylenic ketones can yield the corresponding secondary propargyl alcohols with exceptional enantiomeric purity. rsc.org
Other chiral reagents derived from 9-BBN have been developed to improve enantioselectivity for a broader range of ketones. NB-Enantrane , derived from nopol (B1679846) benzyl ether and 9-BBN, shows improved asymmetric induction for certain ketones compared to Alpine-Borane. rushim.ru Additionally, catalyst systems formed from (S)-α,α-diphenylpyrrolidinemethanol and 9-BBN have proven to be highly effective for the catalytic enantioselective reduction of various aralkyl ketones in the presence of borane (B79455), yielding alcohols with enantioselectivities ranging from 82% to over 99%. researchgate.net
Table 1: Enantioselective Reduction of Prochiral Ketones with Chiral 9-BBN Derivatives
| Ketone Substrate | Chiral Reagent/Catalyst System | Product Alcohol Configuration | Enantiomeric Excess (ee) (%) | Reference(s) |
| Acetophenone | Diisopinocampheylchloroborane¹ | R | 98 | wikipedia.org |
| Acetophenone | (S)-α,α-diphenylpyrrolidinemethanol / 9-BBN / BH₃-THF | R | 83 | researchgate.net |
| 1-Octyn-3-one | R-Alpine-Borane (from (+)-α-pinene) | R | >95 | organic-chemistry.org |
| 4-Phenyl-3-butyn-2-one | Eapine-Borane² | S | 89 | acs.org |
| 3-Methyl-2-butanone | Eapine-Borane² | R | 37 | acs.org |
| 2'-Acetonaphthone | Diisopinocampheylchloroborane¹ | - | 98 | wikipedia.org |
| 1-Indanone | Diisopinocampheylchloroborane¹ | - | 97 | wikipedia.org |
| Butyrophenone | Diisopinocampheylchloroborane¹ | - | 100 | wikipedia.org |
¹Derived from Ipc₂BH, which is related to 9-BBN chemistry. ²B-iso-2-ethylapopinocampheyl-9-BBN.
Generation of Chiral Borohydride Reagents
Chiral B-alkyl-9-BBN derivatives serve as precursors for the synthesis of highly selective chiral borohydride reducing agents. google.com These reagents are typically generated by treating the chiral organoborane with a hydride source.
A common method involves the reaction of a chiral B-alkyl-9-BBN, such as Alpine-Borane, with tert-butyllithium. google.com This reaction produces a lithium trialkylborohydride, which functions as a chiral hydride donor for the asymmetric reduction of ketones. google.com
Another class of effective chiral borohydride reagents is derived from the reaction of 9-BBN with chiral diols, often derived from sugars, followed by the addition of a metal hydride like potassium hydride. wikipedia.orgacs.org An example is Potassium 9-O-(1,2:5,6-di-O-isopropylidine-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane . wikipedia.orgd-nb.info This and similar reagents have demonstrated high potential in the asymmetric reduction of various ketones. wikipedia.org
The synthesis of these chiral borohydrides expands the utility of 9-BBN in asymmetric synthesis, providing powerful tools for creating stereodefined alcohols from prochiral ketones.
Carbon Carbon Bond Forming Reactions Catalyzed by or Derived from 9 Borabicyclononane
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN.beilstein-journals.org 9-Borabicyclononane (9-BBN) and its derivatives have carved out a significant niche within this methodology due to their unique reactivity and stability. researchgate.net
Organoboranes derived from 9-BBN are frequently employed in Suzuki-Miyaura couplings, largely owing to their ease of preparation via hydroboration of alkenes and alkynes and their enhanced stability compared to many other organoboranes like alkylboronic acids and esters. researchgate.net The bulky and structurally rigid bicyclic framework of 9-BBN allows for the selective transfer of a single organic group in the transmetalation step of the catalytic cycle. researchgate.net This is particularly advantageous in B-alkyl Suzuki couplings, where the desired alkyl group is preferentially transferred over the bicyclononane moiety. researchgate.net
The application of B-alkyl-9-BBN derivatives is a well-established method for creating sp3-sp2 carbon-carbon bonds. researchgate.net These reactions typically involve the coupling of a 9-alkyl-9-BBN, formed in situ from an alkene and 9-BBN-H, with an aryl or vinyl halide. sigmaaldrich.com The reaction is known to proceed with retention of stereochemistry, meaning the configuration established during the hydroboration step is maintained in the final coupled product. Current time information in Bangalore, IN. This stereospecificity is a key advantage for the synthesis of complex molecules. researchgate.net
Beyond alkyl groups, 9-BBN-based reagents have been successfully used to deliver aryl, alkenyl, and allenyl fragments in Suzuki-Miyaura reactions. researchgate.netrsc.org For instance, B-allenyl-9-BBN, when treated with a base like potassium methoxide (B1231860) (KOMe), readily participates in palladium-catalyzed cross-coupling with aryl halides to form allenes. rsc.org
A significant development in this area is the use of these organoboranes with a broader range of coupling partners, including less reactive aryl chlorides. This has been achieved by employing more active catalyst systems, often featuring bulky, electron-rich phosphine (B1218219) ligands. rsc.org
A notable innovation in Suzuki-Miyaura chemistry is the "9-MeO-9-BBN variant," which circumvents the need for an external base. researchgate.netrsc.org In this approach, a polar organometallic reagent (R-M, where M is typically Li or MgX) is added to 9-methoxy-9-borabicyclononane (9-MeO-9-BBN). researchgate.net This leads to the rapid and quantitative formation of a tetracoordinate borinate complex. researchgate.netresearchgate.net This "ate" complex is the active nucleophile that transfers the organic group (R) to the palladium center in the transmetalation step. researchgate.net
This base-free method significantly expands the scope of the Suzuki-Miyaura reaction, allowing for the coupling of organic groups that are incompatible with traditional basic conditions or whose corresponding boronic acids are unstable. researchgate.netresearchgate.net This includes methyl, alkynyl, and other sensitive functional groups. researchgate.net The reaction demonstrates excellent functional group tolerance. researchgate.net
The catalytic cycle of the 9-MeO-9-BBN variant involves the in-situ generation of the organopalladium electrophile and the borinate nucleophile. researchgate.net A key insight is that the 9-MeO-9-BBN acts as a shuttle for the organic group from the organometallic reagent to the palladium catalyst, and it remains unchanged throughout the reaction. rsc.org This observation has enabled the development of Suzuki-type reactions that are catalytic in both palladium and boron, a significant step forward in efficiency and atom economy. researchgate.net
Table 1: Scope of the 9-MeO-9-BBN Variant in Suzuki-Miyaura Cross-Coupling This table is interactive. You can sort and filter the data.
| R-Group Delivered | Type of Coupling | Substrate Compatibility | Reference |
|---|---|---|---|
| Methyl | sp3-sp2 | Tolerates base-sensitive functional groups | researchgate.net |
| Alkyl | sp3-sp2 | Broad functional group tolerance | researchgate.net |
| Aryl | sp2-sp2 | Suitable for complex aryl structures | researchgate.net |
| Heteroaryl | sp2-sp2 | Applicable to various heterocyclic systems | researchgate.net |
| Alkenyl | sp2-sp2 | Preserves stereochemistry | researchgate.net |
| Alkynyl | sp-sp2 | Overcomes instability of alkynyl boronic acids | researchgate.netresearchgate.net |
| Benzyl (B1604629) | sp3-sp2 | Effective for benzylic coupling | researchgate.net |
Application of this compound-Based Organoboranes
Carbonylation Reactions of Organoboranes Derived from this compound
The carbonylation of organoboranes provides a powerful route for the synthesis of carbonyl compounds, such as aldehydes and ketones. thieme-connect.de Organoboranes derived from 9-BBN are particularly useful in these transformations, offering high efficiency and selectivity.
One established method involves the palladium-catalyzed carbonylative cross-coupling reaction. In this process, 9-alkyl-9-BBN derivatives, prepared from the hydroboration of alkenes, react with organic halides (such as iodoalkenes or aryl iodides) under a carbon monoxide atmosphere. rsc.orgoup.com This three-component reaction, catalyzed by a palladium complex like Pd(PPh₃)₄, leads to the formation of unsymmetrical ketones in good yields. oup.com The reaction is versatile, accommodating various alkyl groups on the borane (B79455) and different types of organic halides. oup.com
Another key application is the synthesis of aldehydes from olefins. This is achieved by treating B-alkyl-9-BBN derivatives with carbon monoxide in the presence of a hydride reducing agent, such as lithium trimethoxyaluminohydride. acs.org The reaction proceeds by the migration of the alkyl group from boron to the carbon of the carbon monoxide, and the intermediate is then reduced to form the aldehyde. The use of 9-BBN is particularly effective as it allows for the complete utilization of the alkyl group attached to the borane.
Furthermore, B-alkenyl-9-BBN derivatives, obtained from the hydroboration of alkynes, can be oxidized to yield the corresponding ketones or aldehydes. researchgate.net This provides a method to convert carbon-carbon triple bonds into carbonyl functionalities. researchgate.net
C-F Bond Functionalization and Arylation
The exceptional strength of the carbon-fluorine (C-F) bond presents a significant challenge in organic synthesis. However, recent advances have demonstrated that this compound can act as a catalyst or mediator for the functionalization of these robust bonds, opening new avenues for the synthesis of complex molecules.
This compound (as H-B-9-BBN) has been successfully employed as a catalyst for the coupling of alkyl fluorides with arenes (C-C bond formation) and carboxylic acids (C-O bond formation). acs.orgmdpi.com These reactions are enabled by a transborylation process that allows for catalytic turnover. mdpi.com
In the C-F bond arylation, the reaction is proposed to initiate with the dissociation of the dimeric [H-B-9-BBN]₂ to its monomeric form, which then coordinates to the benzyl fluoride (B91410). researchgate.net This coordination facilitates fluoride abstraction, generating a carbocationic intermediate and a fluoroborohydride. researchgate.net A subsequent nucleophilic attack by the arene forms a Wheland intermediate, which is then deprotonated by the fluoroborohydride to yield the arylated product and release hydrogen gas. researchgate.net The catalytic cycle is regenerated through a B-F/B-H transborylation (metathesis) between the resulting F-B-9-BBN and a co-reagent like pinacolborane (HBpin). researchgate.netmdpi.com
For C-F bond esterification, the mechanism is thought to differ. H-B-9-BBN catalyzes the dehydrocoupling of a carboxylic acid with HBpin to form an acyloxyboronic ester. mdpi.comnih.gov This species then undergoes a direct exchange with the alkyl fluoride (C-F/B-O metathesis) to produce the final ester product. acs.orgmdpi.com These methods exhibit broad functional group tolerance and provide access to a range of arylated and esterified products from readily available alkyl fluorides. acs.org
This compound has also been developed as an effective mediator for the Friedel-Crafts benzylation of arenes using benzyl fluorides as the alkylating agents. researchgate.netrsc.org This reaction provides a direct and metal-free route to synthesize 1,1-diarylmethanes in good to excellent yields under mild conditions. researchgate.netrsc.org
The mechanism involves the activation of the C-F bond by 9-BBN. rsc.org The reaction is initiated by the addition of a solution of the 9-BBN dimer to a mixture of the benzyl fluoride and the arene nucleophile. rsc.org This process showcases good functional group tolerance. rsc.org For example, the reaction proceeds efficiently with a variety of arenes and substituted benzyl fluorides, furnishing the corresponding diarylmethane products. rsc.org This method represents a simple and cost-effective alternative to traditional Friedel-Crafts reactions that often require strong Lewis acids. researchgate.net
Borane-Catalyzed C-F Bond Arylation and Esterification
Stereocontrolled Synthesis of Unsaturated Hydrocarbons
The strategic use of this compound (9-BBN) and its derivatives has become a cornerstone in the stereocontrolled synthesis of a variety of unsaturated hydrocarbons. The remarkable regio-, chemo-, and stereoselectivity of 9-BBN in hydroboration reactions allows for the precise construction of dienes, enynes, and allenes with defined stereochemistry. researchgate.net These structural motifs are prevalent in numerous biologically active natural products and are valuable building blocks in organic synthesis.
Preparation of Dienes, Enynes, and Allenes with Defined Stereochemistry
The synthesis of stereodefined dienes, enynes, and allenes often leverages the predictable nature of hydroboration with 9-BBN, followed by subsequent functionalization or coupling reactions. researchgate.net The steric bulk of the 9-BBN moiety plays a crucial role in directing the stereochemical outcome of these transformations.
Dienes:
The synthesis of conjugated dienes with controlled stereochemistry can be achieved through various strategies involving 9-BBN. One common approach is the Suzuki-Miyaura cross-coupling reaction of B-alkyl-9-BBN derivatives with vinyl halides. This method allows for the formation of trisubstituted dienes in a stereoselective manner. nih.gov For instance, the hydroboration of a terminal alkene with 9-BBN, followed by coupling with a stereodefined vinyl halide in the presence of a palladium catalyst, yields the corresponding 1,3-diene with high stereochemical purity.
Furthermore, the selective monohydroboration of conjugated dienes with 9-BBN provides access to allylic boranes that can be further elaborated. acs.org The regioselectivity of this addition is influenced by the substitution pattern of the diene. acs.org
A notable application is the synthesis of boryl-functionalized (E,Z)-1,4-dienes through the CrCl2-catalyzed dimerization and hydroboration of allenes with pinacolborane (HBpin), where the boryl group can be conceptually linked to a 9-BBN precursor for subsequent reactions. acs.org
Enynes:
The stereoselective synthesis of conjugated enynes, which contain both a double and a triple bond, is readily accomplished using 9-BBN. A powerful method involves the coupling of alkenylboron derivatives of 9-BBN with 1-halo-1-alkynes. researchgate.net This approach provides stereodefined conjugated enynes with high isomeric purity. researchgate.net
The hydroboration of diynes with 9-BBN can be controlled to achieve monohydroboration, leading to the formation of enynes. The regioselectivity of the hydroboration is critical in determining the final structure of the enyne. Additionally, the hydroboration of terminal alkynes with 9-BBN, followed by coupling reactions, is a versatile route to various enyne structures. ajuronline.org For example, a directed trans-hydroboration of 2-alkynylpyridines with 9-BBN has been reported, offering a unique pathway to (E)-alkenylboranes, which are precursors to (E)-enynes. nsf.gov
Allenes:
9-BBN is instrumental in the stereocontrolled synthesis of allenes, which possess two cumulative double bonds. The hydroboration of propargyl derivatives is a key strategy. For example, the hydroboration of propargyl alcohols or their derivatives can lead to the formation of allenylboranes, which can then be protonolyzed or used in subsequent reactions to afford allenes. chinesechemsoc.orgresearchgate.net
A significant advancement is the boron-catalyzed allylation of ketones with allenes, where an allylic borane is generated in situ from the allene (B1206475) and a 9-BBN derivative. acs.org This process allows for the synthesis of homoallylic alcohols with excellent diastereoselectivity and enantioselectivity. acs.org The reaction proceeds through the formation of a (Z)-allylic borane, which can isomerize to the thermodynamically more stable (E)-allylic borane. researchgate.netacs.org
Furthermore, the reaction of B-alkyl-9-BBN derivatives, generated from alkenes, can be used in copper-catalyzed couplings with propargylic phosphates to produce trisubstituted allenes with excellent chirality transfer. organic-chemistry.org
Table of Research Findings on Stereocontrolled Synthesis
| Product Type | Substrate(s) | Reagent(s) | Key Features |
| (Z)-1-Halo-1-alkenes | 1-Halo-1-alkynes | 9-BBN, then AcOH | Exclusively forms B-((Z)-1-halo-1-alkenyl)-9-BBN intermediates. researchgate.net |
| Trisubstituted Dienes | 1,1-Dibromoalkenes, Alkenyl- and Alkyltrifluoroborates | Pd(PPh₃)₄ | Sequential, stereoselective disubstitution in one pot. nih.gov |
| 1,5-Alkadienes | Alkene, 1-Halo-1-alkene | 9-BBN, PdCl₂(dppf), Base | Stereoselective synthesis via hydroboration-coupling. |
| Conjugated (E)- and (Z)-Enynes | Alkenyldialkylboranes (from 9-BBN), 1-Halo-1-alkynes | Alkenylcopper intermediates | Stereospecific synthesis with high isomeric purity. researchgate.net |
| (E)-Alkenylboranes | 2-Alkynylpyridines | 9-BBN | Catalyst-free trans-hydroboration. nsf.gov |
| Homoallylic Alcohols | Allenes, Ketones | Catalytic H-B-9-BBN, HBpin | In situ generation of allylic borane; high diastereo- and enantioselectivity. acs.org |
| Trisubstituted Allenes | Propargylic phosphates, Alkylboranes (from 9-BBN) | Copper catalyst | Excellent chirality transfer and regioselectivity. organic-chemistry.org |
| Polypropionate Precursors | Allenes | 9-BBN or Sia₂BH, then ThexBH₂ | Double hydroboration for stereodivergent synthesis of polyols. chinesechemsoc.orgresearchgate.net |
Derivatization and Advanced Applications of 9 Borabicyclononane Adducts
Chemical Derivatization of 9-Borabicyclononane
Insertion Reactions for Expanded Borane (B79455) Structures (e.g., Trimethylsilyldiazomethane)
The strained ring system of this compound (9-BBN) allows for unique insertion reactions, leading to the formation of expanded borane structures. A notable example involves the reaction with trimethylsilyldiazomethane. In these reactions, the trimethylsilylmethylene (Me₃SiCH) fragment inserts into a highly strained boron-carbon (B-C) bond of a B-R-9-borabicyclononane (B-R-9-BBN) precursor. scholaris.ca This insertion alleviates the ring strain inherent in the 9-BBN framework and results in the generation of a larger, ten-membered ring system, specifically a B-R-10-TMS-9-borabicyclodecane. scholaris.ca This transformation provides a pathway to more complex and functionalized borane architectures that are not readily accessible through other synthetic routes.
The reaction of diazomethanes with dialkylchloroboranes can also lead to B-C adducts, forming quaternary boron species followed by the loss of dinitrogen (N₂). scholaris.ca This process can be accompanied by halide or alkyl migration, though the resulting products are often thermally unstable. scholaris.ca
Formation of Aminoborane (B14716983) Derivatives
Aminoborane derivatives of 9-BBN are valuable synthetic intermediates. They can be synthesized through the dehydrocoupling of 9-BBN with a variety of amines, including primary and secondary amines, and anilines. nih.govresearchgate.net This reaction can often proceed under mild, catalyst-free conditions, involving the formation of a Lewis acid-base adduct where a hydridic B-H bond is in close proximity to an acidic N-H bond, facilitating the elimination of hydrogen gas (H₂). researchgate.netucsd.edu
The formation of these aminoboranes, R₂N-BR'₂, is significant as the resulting N-B bond is enthalpically stable due to π-donation from the nitrogen lone pair to the empty p-orbital on the boron atom. ucsd.edu While this stability makes them useful reagents, it can also necessitate harsh conditions to cleave the N-B bond for subsequent reactions. researchgate.net Nevertheless, these aminoborane derivatives have been successfully applied in various transformations, including the synthesis of aldimines. ucsd.edu
This compound as a Protecting Group in Complex Molecule Synthesis
Regioselective Protection of Amino Acids and Peptides
This compound has proven to be a highly effective reagent for the regioselective and simultaneous protection of the α-amino and α-carboxyl groups of amino acids. researchgate.netnih.govnih.govthieme-connect.com This protection strategy forms a stable oxazaborolidinone structure, which masks the reactivity of these functional groups, allowing for chemoselective manipulations of side-chain functionalities. thieme-connect.comthieme-connect.com
This methodology has been successfully applied to various amino acids, including those with reactive side chains like lysine, ornithine, and hydroxylysine. researchgate.netnih.govresearchgate.net For instance, the 9-BBN adduct of (5R)-5-hydroxy-l-lysine was used to perform transformations such as N-Cbz protection, azido (B1232118) transfer, O-glycosylation, and O-silylation on the side chain. researchgate.netresearchgate.net A key advantage of using 9-BBN as a protecting group is that it significantly enhances the solubility of otherwise hydrophilic amino acids in organic solvents like tetrahydrofuran (B95107) (THF), facilitating reactions in non-aqueous media. researchgate.netacs.org
The generality of this protecting group strategy has been demonstrated in the synthesis of a diverse set of organometallic amino acids, which are valuable for preparing metalloproteins and peptides. nih.gov
Stability and Cleavage of this compound Adducts in Organic Synthesis
The 9-BBN protecting group exhibits considerable stability across a wide range of reaction conditions, making it a robust choice for multi-step syntheses. researchgate.netnih.govacs.org The resulting borane complexes are tolerant to various reagents and conditions, including silica (B1680970) gel chromatography. researchgate.net
Despite their stability, the 9-BBN adducts can be cleaved under specific and relatively mild conditions to liberate the free amino acid or peptide. nih.gov Standard methods for deprotection include treatment with aqueous hydrochloric acid (HCl) or by an exchange reaction with ethylenediamine (B42938) in methanol. researchgate.netacs.orgnih.gov The cleavage with ethylenediamine involves stirring the complex in a THF solution, which causes the deprotected amino acid to precipitate out of the solution. nih.gov More recently, a fast and selective deprotection method using simple peroxy acid reagents has been developed, which builds on the observation that the standard mild deprotection in methanolic chloroform (B151607) relies on a slow, oxygen-mediated oxidation. researchgate.net
Metal-Free Catalysis with this compound Dimer
The commercially available this compound dimer, (9-BBN)₂, has emerged as an effective metal-free catalyst. It has been successfully employed in the monohydroboration of carbodiimides with pinacolborane (HBpin). rsc.orgnih.govdntb.gov.ua This application is noteworthy as 9-BBN is typically used as a stoichiometric hydroborating agent rather than a catalyst.
In this catalytic role, 9-BBN has shown high activity, in some cases surpassing that of reported metal-based catalysts. rsc.org The reaction proceeds with a broad substrate scope, including aliphatic, aromatic, and sterically hindered carbodiimides, achieving excellent conversions (up to 99%) with low catalyst loading (0.5–2 mol%) at moderate temperatures (25–60 °C). rsc.org Mechanistic studies involving stoichiometric reactions, kinetic analysis, and DFT calculations suggest a plausible mechanism that involves a heterocyclic intermediate. nih.gov This development represents an environmentally benign alternative to transition metal-catalyzed hydroboration reactions. rsc.org
Hydroboration of Carbodiimides
The dimeric form of this compound, [9-BBN]₂, serves as the first metal-free catalyst for the monohydroboration of carbodiimides using pinacolborane (HBpin). rsc.org This reaction proceeds efficiently, providing a novel route to borylated formamidine (B1211174) derivatives. Stoichiometric studies, kinetic analysis, and Density Functional Theory (DFT) calculations have shed light on the reaction mechanism. rsc.org The proposed pathway involves the formation of a heterocyclic amidinate intermediate that features a three-center-two-electron B–H–B bond. rsc.org
The reaction is generally carried out under mild conditions and demonstrates good yields for a variety of carbodiimide (B86325) substrates. The catalytic activity of 9-BBN in this context highlights its utility in expanding the scope of metal-free hydroboration reactions. rsc.orgvulcanchem.com
Table 1: Catalytic Monohydroboration of Carbodiimides with 9-BBN and HBpin
| Carbodiimide Substrate | Product | Conditions | Reference |
|---|---|---|---|
| Diisopropylcarbodiimide (DIC) | N,N'-diisopropyl-N-(pinacolboryl)formamidine | 9-BBN (cat.), HBpin, 70°C | rsc.org |
Chemoselective Alkene Reduction via Transborylation
Stoichiometric organoborane reductants are well-established, but recent advancements have rendered them catalytic. organic-chemistry.org A key strategy involves an isodesmic B-O/B-H transborylation process, which has been successfully applied to the borane-catalyzed, chemoselective reduction of α,β-unsaturated ketones (enones). organic-chemistry.orgorganic-chemistry.org In this cycle, 9-BBN acts as a catalyst. The reaction initiates with a 1,4-hydroboration of the enone by the 9-BBN catalyst. organic-chemistry.orgresearchgate.net The resulting boron enolate then undergoes a B-O/B-H transborylation reaction with a stoichiometric borane reagent like HBpin. organic-chemistry.org This step regenerates the active H-B-9-BBN catalyst, allowing it to re-enter the catalytic cycle, and produces the saturated ketone product. organic-chemistry.orgorganic-chemistry.org
This method is highly valued for its chemoselectivity, enabling the reduction of the alkene moiety within the enone while preserving the ketone functionality. organic-chemistry.org The process demonstrates high functional group tolerance and offers a sustainable alternative to transition-metal catalysis for enone reduction. organic-chemistry.orgresearchgate.net Isotopic labeling and single-turnover experiments have provided strong support for the proposed mechanism. organic-chemistry.orgresearchgate.net
Functional Materials and Luminescent Complexes
The incorporation of the 9-BBN framework into larger molecular structures has led to the development of novel functional materials with interesting photophysical and electronic properties.
Synthesis and Electronic Characterization of this compound Bipyridyl Complexes
Researchers have synthesized and characterized this compound bipyridyl complexes, which exhibit fluorescence in solution and possess multiple, reversible reduction potentials. case.edumattchrzanowski.com These boronium complexes are typically synthesized by reacting a suitable bipyridyl ligand with a 9-BBN precursor. researchgate.net The resulting tetracoordinate boron structures have been confirmed using techniques such as ¹¹B NMR spectroscopy and X-ray crystallography. researchgate.netresearchgate.net
Electrochemical studies, particularly cyclic voltammetry, reveal that complexes with chelating bipyridyl-based ligands undergo two reversible one-electron reductions. researchgate.net In contrast, when phenanthroline-based ligands are used, the reduction events become irreversible. researchgate.net Density-functional theory (DFT) calculations support these findings, indicating that the chelating nitrogen heterocycle is the primary site of both electron reduction and fluorescence activity. researchgate.net
Table 2: Electronic Properties of Selected 9-BBN Bipyridyl Complexes
| Ligand | Reduction Potentials (vs. Fc/Fc⁺) | Emission Max (nm) | Reference |
|---|---|---|---|
| 4,4'-di-tert-butyl-2,2'-bipyridyl | E₁/₂ = -2.05 V, -2.45 V | 425 | mattchrzanowski.comresearchgate.net |
Potential Applications in Photoresponsive Materials and Optoelectronic Devices
The unique electronic and photophysical properties of 9-BBN bipyridyl complexes make them promising candidates for advanced applications. case.edu Their ability to fluoresce and undergo reversible redox reactions opens opportunities for their use in photoresponsive materials, electrochromic devices (ECDs), organic light-emitting diodes (OLEDs), and redox-flow batteries (RFBs). case.edu
Boronium complexes featuring a 9-BBN framework and a bipyridine-type ligand can exhibit photoinduced solid-state coloring. researchgate.net This photochromic behavior is sensitive to the substituents on both the boron atom and the nitrogen-containing ligand, allowing for a wide variation in the induced color. researchgate.netresearchgate.net This capability is crucial for the development of photoresponsive materials where color changes upon UV irradiation can be used for information storage or as light-activated switches. researchgate.net The fundamental research into these boron-centered molecules is paving the way for their integration into next-generation optoelectronic devices. case.eduresearchgate.net
Mechanistic and Theoretical Investigations of 9 Borabicyclononane Reactivity
Elucidation of Reaction Mechanisms
Mechanistic studies, often supported by kinetic analysis and the isolation or spectroscopic observation of intermediates, have been crucial in understanding how 9-BBN participates in and catalyzes reactions. These investigations have revealed that 9-BBN can operate through multiple, sometimes competing, pathways depending on the substrate and reaction conditions.
Studies on Dehydrocoupling Pathways and Intermediate Formation
Dehydrocoupling reactions, which involve the formation of an element-element bond with the concurrent elimination of hydrogen gas (H₂), are a significant area of 9-BBN chemistry. Main group compounds, including those of boron, have been shown to catalyze these processes. nsf.gov In the context of amine-borane dehydrocoupling, a general mechanism involves the metallation of the amine-borane, followed by β-hydride elimination to generate a metal hydride and an aminoborane (B14716983) monomer (R₂N=BH₂). lookchem.com This monomer can then undergo further reactions, such as insertion into a metal-amidoborane bond, leading to the final dehydrocoupled products like (NMe₂BH₂)₂. lookchem.com
While early work focused on transition metal catalysis, recent developments have highlighted the catalytic potential of main group elements. For instance, NacNac-supported aluminum dihydrides (NacNac = {(2,6-iPr₂C6H₃)N(CH₃)C}₂CH) have been shown to catalyze the dehydrocoupling of 9-BBN with primary and secondary amines. nih.gov The proposed mechanism involves a double dehydrocoupling of the amine with the aluminum catalyst to form a bisamido aluminum species, which then undergoes Al-N/B-H exchange with 9-BBN to yield the borylated amine and regenerate the aluminum hydride catalyst. nih.gov
Investigation of σ-Bond Metathesis Processes in Catalytic Borylation
Sigma (σ)-bond metathesis is a fundamental step in many catalytic cycles involving 9-BBN. This redox-neutral process involves the transfer of substituents between two centers. A notable and unusual example is the catalytic C-H borylation of heteroarenes using the dimeric form of 9-BBN, (H-BBN)₂. acs.orgresearchgate.net Mechanistic studies, including kinetic analysis, revealed a first-order dependence on the (H-BBN)₂ dimer, which contrasts with conventional σ-bond metathesis mechanisms that typically involve a monomeric borane (B79455). acs.orgresearchgate.net
In the NacNacZn-catalyzed borylation of thiophenes, computational and experimental studies have shown that the σ-bond metathesis step proceeds through a highly unusual pathway. acs.org The (H-BBN)₂ dimer adds to the NacNacZn-Aryl complex, where the NacNac ligand acts in a "non-innocent" capacity. acs.orgresearchgate.net One H-BBN unit is engaged by the γ-carbon of the NacNac ligand, while the other interacts with the Zn-thienyl moiety. acs.org This cooperative action facilitates the cleavage of the Zn-C bond and the formation of the C-B bond with a relatively low energy barrier, a crucial feature given the endergonic nature of the initial C-H metalation step. acs.org
Mechanistic Dichotomy in C-F Bond Functionalization
The 9-BBN-catalyzed functionalization of C(sp³)–F bonds showcases a fascinating mechanistic dichotomy, where the reaction pathway diverges depending on the nucleophile employed. researchgate.netmdpi.comacs.org This has been demonstrated in the coupling of alkyl fluorides with arenes (C-C bond formation) and carboxylic acids (C-O bond formation), both of which utilize H-B-9-BBN as a catalyst and pinacolborane (HBpin) as a turnover reagent. mdpi.comacs.org
Experimental and computational studies have elucidated two distinct catalytic cycles: researchgate.netresearchgate.netmdpi.com
For C-C Arylation: The reaction is initiated by the dissociation of the (H-BBN)₂ dimer and coordination of monomeric H-B-9-BBN to the alkyl fluoride (B91410). researchgate.netmdpi.com This facilitates fluoride abstraction, generating a carbocation intermediate and a fluoroborohydride ([F-B(H)-9-BBN]⁻). researchgate.netmdpi.com The arene nucleophile then attacks the carbocation, and subsequent deprotonation by the fluoroborohydride yields the arylated product and H₂. researchgate.netmdpi.com Catalytic turnover is achieved via a B-F/B-H transborylation (a type of σ-bond metathesis) between the resulting F-B-9-BBN and HBpin, which regenerates the H-B-9-BBN catalyst. researchgate.netacs.org
For C-O Esterification: The mechanism proceeds differently. H-B-9-BBN first catalyzes the dehydrocoupling of the carboxylic acid with HBpin to form an acyloxyboronic ester. researchgate.netmdpi.combeilstein-journals.org This intermediate then undergoes a direct C-F/B-O metathesis with the alkyl fluoride to form the final ester product and FBpin. researchgate.netacs.org In this pathway, the crucial turnover step is the B-O/B-H transborylation that forms the active acyloxyboronic ester. beilstein-journals.org
This mechanistic divergence highlights the versatile and nuanced reactivity of 9-BBN, where it can act as a fluoride abstractor in one cycle and a dehydrocoupling/transborylation catalyst in another.
Computational Chemistry and Spectroscopic Characterization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the reactivity of 9-BBN. These theoretical methods, often used in conjunction with spectroscopic techniques, allow for the detailed mapping of reaction energy profiles and the characterization of transient species that are difficult or impossible to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations provide quantitative insights into reaction mechanisms by determining the energies of reactants, intermediates, transition states, and products. This allows for the comparison of different potential pathways and the identification of the most energetically favorable routes.
For instance, in the borane-catalyzed hydroboration of nitriles, DFT calculations (at the M06-2X/6-311++G(d,p) level) were used to differentiate between two plausible mechanistic routes involving 9-BBN as a model catalyst. beilstein-journals.orgd-nb.info The calculations showed that both pathways—one involving a second hydroboration before transborylation and the other involving transborylation before the second hydroboration—had comparable and accessible energy barriers, suggesting both are viable under the reaction conditions. beilstein-journals.orgd-nb.info
| Reaction Step | Pathway | Calculated Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| B-N/B-H Transborylation (7 to 9) | Route A | 25.5 | beilstein-journals.orgd-nb.info |
| B-N/B-H Transborylation (9 to 4a) | Route B | 24.8 | beilstein-journals.orgd-nb.info |
Similarly, DFT studies on the hydroboration of allenes with 9-BBN have rationalized the kinetic versus thermodynamic control of the reaction. nih.gov Calculations revealed that the formation of the (Z)-allylborane is kinetically favored, while the (E)-allylborane is the thermodynamically more stable product. nih.gov The transition state for the acs.orgresearchgate.net-boratropic shift, which allows for the isomerization between the two, was also calculated, explaining why the kinetic product can be isolated under certain conditions.
| Reaction Step | System | Calculated Enthalpy Barrier (ΔH‡, kcal/mol) | Reference |
|---|---|---|---|
| acs.orgresearchgate.net-Boratropic Shift | 9-BBN with Phenylallene | 17.1 | nih.gov |
Quantum Chemical Studies on Borane Reactivity
Broader quantum chemical studies extend beyond specific reaction pathways to explore the fundamental electronic structure and intrinsic reactivity of boranes like 9-BBN. rsc.org These studies investigate concepts such as Lewis acidity, hydride affinity, and the nature of bonding in borane complexes. acs.org For example, theoretical investigations have explored the stability of borane-dihydrogen complexes, which are relevant to understanding hydrogenation and dehydrocoupling mechanisms. rsc.org
Quantum chemical calculations have been employed to study the thermodynamics of various borane clusters and their hydricity (hydride donating ability). mdpi.com Such studies provide a fundamental basis for understanding the reactivity of the B-H bond in reagents like 9-BBN. Computational methods are also used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of proposed intermediates. uregina.ca By examining the electronic effects of substituents on the boron center, quantum chemistry provides a predictive framework for designing new borane reagents and catalysts with tailored reactivity. rsc.org
Spectroscopic Analysis (e.g., NMR, IR, X-ray Crystallography) of 9-Borabicyclononane and its Adducts
The reactivity and structure of this compound (9-BBN) and its numerous adducts have been extensively investigated using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography have been particularly crucial in providing detailed mechanistic and structural insights. These methods allow for the characterization of the dimeric nature of 9-BBN, the study of its interactions with Lewis bases, and the elucidation of the structures of complex derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for characterizing 9-BBN and its derivatives in solution. The key nuclei observed, ¹¹B, ¹³C, and ¹H, each offer specific information about the electronic environment of the boron atom and the conformation of the bicyclic system.
In its stable dimeric form, [(9-BBN)H]₂, the compound exhibits a characteristic ¹¹B NMR signal at approximately δ 28 ppm, typical for a tetraalkyldiborane. iupac.orggithub.io The ¹H NMR spectrum of the dimer is characterized by broad, overlapping multiplets corresponding to the protons of the C₈H₁₄ framework. github.ioorgsyn.org The ¹³C NMR spectrum in C₆D₆ as a solvent shows distinct signals for the bridgehead carbons (C-1,5) near δ 20.2 ppm, the carbons at positions 2, 4, 6, and 8 at δ 33.6 ppm, and the carbons at positions 3 and 7 at δ 24.3 ppm. github.ioorgsyn.org
The formation of adducts with Lewis bases or other reagents leads to significant changes in the NMR spectra, reflecting the change in coordination at the boron center from a bridging hydride structure to a four-coordinate borate (B1201080). This change is most dramatically observed in the ¹¹B NMR spectrum, where the signal shifts significantly upfield. For example, adducts formed with pyrazole (B372694) derivatives show sharp ¹¹B signals between δ -0.7 and δ 1.1 ppm. dtic.mil The formation of adducts with N-heterocyclic carbenes gives rise to sharp doublets (due to ¹¹B-¹H coupling) in the ¹¹B NMR spectrum between δ 12.9 and δ 14.3 ppm. cardiff.ac.uk The pyridine (B92270) adduct of 9-propyn-1-yl-9-BBN, another four-coordinate species, displays a ¹¹B signal at δ -3.2 ppm. znaturforsch.com
The interaction of 9-BBN with amines of varying steric bulk has been systematically studied using ¹³C NMR. lookchem.com These studies revealed a spectrum of behaviors:
Stable, non-exchanging complexes: Formed with sterically unhindered amines like quinuclidine. lookchem.com
Stable, rapidly exchanging complexes: Observed with amines of intermediate size.
Partially dissociated, rapidly exchanging complexes.
No detectable interaction: Occurs with highly hindered amines such as triethylamine. lookchem.com
This progression highlights the sensitivity of adduct stability to steric factors, which is clearly monitored by changes in the ¹³C NMR chemical shifts. lookchem.com
| Compound | Solvent | ¹¹B NMR (δ, ppm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|---|
| 9-BBN Dimer | C₆D₆ | 28 | 1.44–2.07 (m, C₈H₁₄) | 20.2 (br, C-1,5), 24.3 (C-3,7), 33.6 (C-2,4,6,8) | github.ioorgsyn.org |
| 9-BBN-Pyridine-Pyrazole Adduct | C₆D₆ | -0.7 | 1.2-2.3 (m, C₈H₁₄), 6.18 (t), 7.40 (d), 7.80 (d) | 24.3, 25.0, 31.9, 103.9, 133.0, 139.1 | dtic.mil |
| 9-Propyn-1-yl-9-BBN Pyridine Adduct | C₆D₆ | -3.2 | 1.1-1.85 (m, C₈H₁₄), 1.99 (s, ≡C-Me), 7.65-8.55 (m, py) | 25.0, 25.6, 33.1, 33.9 (CH₂), 27.0 (br, BCH), 90.1 (≡C), 100.5 (br, B-C≡) | znaturforsch.com |
| 9-BBN-Carbene Adduct (R=Me) | C₆D₆ | 14.2 (d, ¹JBH = 83 Hz) | 0.36-3.04 (m) | Not Reported | cardiff.ac.uk |
Infrared (IR) Spectroscopy
IR spectroscopy is a direct and effective method for identifying the structural form of 9-BBN. pages.dev The hallmark of the 9-BBN dimer in the solid state or neat is a strong and distinctive absorption band located at 1560–1567 cm⁻¹. iupac.orgorgsyn.org This band arises from the stretching vibration of the B-H-B bridging hydrides that hold the dimer together. iupac.orgorgsyn.org Its presence is definitive proof of the dimeric structure, and its absence indicates cleavage of the dimer into monomeric units or adducts.
When 9-BBN reacts with Lewis bases to form adducts, the B-H-B bridges are broken. In the resulting four-coordinate borane adducts, a terminal B-H bond is often present. This transformation is clearly signaled in the IR spectrum by the disappearance of the ~1560 cm⁻¹ band and the emergence of a new terminal B-H stretching vibration, typically in the 2100–2200 cm⁻¹ region. For example, the synthesis of oxazaborolidinones from the reaction of 9-BBN with α-amino acids shows the loss of the B-H-B signal and the appearance of other characteristic peaks, such as those for carbonyl (C=O) groups, in the product. thieme-connect.com
| Structure/Bond Type | Characteristic Absorption (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| B-H-B Bridge (Dimer) | ~1560–1567 | Indicates the presence of the 9-BBN dimer. | iupac.orgorgsyn.org |
| Terminal B-H (Adducts) | ~2100–2200 | Indicates the formation of a monomeric 9-BBN adduct. | |
| C=O Stretch (Oxazaborolidinone adduct) | ~1703–1713 | Characteristic functional group in the adduct. | thieme-connect.com |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for 9-BBN and its adducts in the solid state, revealing precise bond lengths, angles, and conformations.
The crystal structure of the 9-BBN dimer confirms the presence of two C₈H₁₄B units linked by two bridging hydrogen atoms. iupac.orgwikipedia.org In this structure, each boron atom is four-coordinate, and the bicyclo[3.3.1]nonane rings adopt a stable chair-chair conformation. scispace.com High-resolution X-ray data collected at low temperatures (180 K) have further refined these structural details. researchgate.net
Structural studies have also been extended to more complex systems. For instance, the reaction of 9-BBN with a magnesium boryl species was shown by X-ray analysis to produce an unusual anion containing an unsymmetrical B(sp²)-B(sp³) bond, with a B-B bond length of 1.7203(18) Å. d-nb.info The reaction with a ruthenium dihydrogen complex was found to yield Ru[(μ-H)₂BC₈H₁₄]₂(PCy₃), a complex featuring two dihydroborate ligands, the structure of which was unequivocally established by X-ray diffraction. researchgate.netlookchem.com
| Compound | Key Structural Feature | Bond Length (Å) / Angle (°) | Reference |
|---|---|---|---|
| 9-BBN Dimer | B-Hbridge | ~1.27 | researchgate.net |
| Magnesium {pinB-B(9-BBN)}⁻ Adduct | B-B Bond Length | 1.7203(18) | d-nb.info |
| 9-BBN-Carbene Adduct (R=Et) | Molecular Structure | Confirmed by diffraction | cardiff.ac.uk |
Future Directions and Emerging Trends in 9 Borabicyclononane Chemistry
Development of Novel Catalytic Systems Utilizing 9-Borabicyclononane
The development of new catalytic systems incorporating 9-BBN is a significant area of ongoing research. These systems aim to enhance reaction efficiency, selectivity, and scope. Recent advancements have seen 9-BBN integrated into various metal-catalyzed processes, leading to novel transformations.
Copper(I) complexes featuring bis(pyrazolyl)borate ligands derived from 9-BBN have been synthesized and characterized. researchgate.net These complexes have demonstrated catalytic activity in carbene insertion reactions into N-H and B-H bonds, offering a broad substrate scope with high yields and selectivity. researchgate.net Another area of development involves iron-catalyzed hydroboration reactions. For instance, iron(II) complexes have been used for the hydroboration of carbon dioxide with 9-BBN, leading to the formation of acetal (B89532) boranes which can be used for subsequent C-N bond formation. rsc.org
Ruthenium-based catalysts are also being explored. A notable example is a ruthenium complex that facilitates the activation of 9-BBN, leading to the formation of a complex with two dihydroborate ligands. researchgate.net Such systems show promise for hydrocarbon functionalization. researchgate.net Furthermore, efficient ruthenium-catalyzed S-B bond forming reactions have been developed, highlighting the expanding utility of 9-BBN in creating diverse chemical linkages. semanticscholar.org
Table 1: Examples of Novel Catalytic Systems Utilizing 9-BBN
| Catalyst System | Metal Center | Reaction Type | Application |
|---|---|---|---|
| [BBN(3‐R¹‐4‐R²‐5‐R³‐pz)₂]Cu(I) | Copper (I) | Carbene insertion into N-H and B-H bonds | Synthesis of functionalized amines and boranes researchgate.net |
| Cp*Fe(1,2-Ph₂PC₆H₄)SPh with 9-BBN | Iron (II) | Hydroboration of CO₂ | Formation of acetal boranes for C-N bond formation rsc.org |
| RuH₂(H₂)₂(PCy₃)₂ with 9-BBN | Ruthenium (II) | C-H Activation / Hydrocarbon functionalization | Creation of functionalized hydrocarbons researchgate.net |
Expanding the Scope of Stereoselective Transformations
9-BBN is renowned for its high regioselectivity and stereoselectivity in hydroboration reactions. scispace.comwikipedia.org Current research focuses on expanding the scope of these transformations to access increasingly complex and stereochemically rich molecules.
A key area of development is in copper-catalyzed asymmetric allylic alkylation (AAA). Significant contributions have been made using alkyl-9-BBN derivatives as nucleophiles. beilstein-journals.org These methods allow for the construction of stereogenic carbon centers with high efficiency and selectivity. beilstein-journals.org For example, copper-catalyzed allylic substitution with secondary alkylboronic esters, derived from 9-BBN, can proceed with excellent chemo-, regio-, diastereo-, and enantioselectivity. beilstein-journals.org
The stereoselectivity of 9-BBN in the hydroboration of various substrates continues to be a subject of detailed study. For instance, high stereoselectivity has been observed in the hydroboration of allylsilanes, favoring the formation of anti-products. chemrxiv.org Similarly, the hydroboration of allenes using 9-BBN, often in a double hydroboration sequence, provides a stereoselective route to polypropionate structures, which are key components of various natural products. chinesechemsoc.org The inherent stereocontrol offered by the bulky 9-BBN reagent can be leveraged to control the facial selectivity of hydroboration, even in complex cyclic systems like androst-4-enes. chemrxiv.orgyork.ac.uk
Table 2: Selected Stereoselective Transformations Involving 9-BBN
| Substrate Type | Reaction | Key Feature | Product Type |
|---|---|---|---|
| Allylsilanes | Hydroboration | High stereoselectivity for anti-products chemrxiv.org | Anti-addition products chemrxiv.org |
| Terminal Alkynes / Allylic Phosphates | Copper-catalyzed cascade hydroboration/hydroallylation | Regio- and enantioselective synthesis | Secondary homoallylboron compounds beilstein-journals.org |
| Allenes | Double Hydroboration | Stereoselective access to syn, anti-triols chinesechemsoc.org | Polypropionate synthons chinesechemsoc.org |
Integration of this compound in Green Chemistry Protocols
The principles of green chemistry, which emphasize waste reduction, use of safer solvents, and energy efficiency, are increasingly influencing synthetic strategies. 9-BBN is finding new roles within this paradigm.
One significant advance is the use of 9-BBN in catalyst-free dehydrocoupling reactions. It has been shown that 9-BBN is sufficiently Lewis acidic to react with a variety of amines, alcohols, and thiols under mild conditions to release hydrogen gas and form B-N, B-O, and B-S bonds, respectively, without the need for a catalyst. researchgate.netrsc.org This circumvents the use of potentially toxic and expensive metal catalysts.
Furthermore, 9-BBN has been employed as a protecting group for amino acids. acs.org This application is particularly "green" because the resulting 9-BBN-protected amino acids exhibit enhanced solubility in organic solvents like tetrahydrofuran (B95107) (THF). acs.org This increased solubility allows for subsequent chemical modifications of the amino acid side chains in less hazardous solvents, potentially reducing the reliance on more problematic ones. The development of polymer-supported 9-BBN reagents also aligns with green chemistry principles by facilitating easier separation and purification processes, thereby minimizing solvent waste. soton.ac.uk
Exploration of New Materials Science Applications for this compound Derivatives
The unique reactivity of 9-BBN and its derivatives makes them valuable building blocks for the synthesis of advanced materials. The B-R-9-BBN intermediates are particularly important for creating new carbon-carbon and carbon-heteroatom bonds, which are fundamental to materials design. scispace.com
A major application lies in the synthesis of boronate esters for Suzuki-Miyaura cross-coupling reactions. wikipedia.org This Nobel Prize-winning reaction is a cornerstone of modern materials science, used to synthesize polymers, advanced liquid crystals, and components for organic light-emitting diodes (OLEDs). The high regioselectivity of 9-BBN in hydroborating alkenes and alkynes allows for the precise installation of the boronate ester group, which is crucial for controlling the final material's properties. researchgate.net
Recent research has also focused on the synthesis of novel diborane (B8814927) compounds through reactions of 9-BBN. For example, reacting a magnesium-based boryl nucleophile with 9-BBN leads to the facile formation of B-B' single bonds, creating unsymmetrical diborane(5) anions. d-nb.info These boron-rich compounds are of interest for their electronic properties and potential applications in semiconductor materials and other advanced technologies. The development of synthetic routes to complex molecules like ACE II inhibitors and PDE5 inhibitors, which can be facilitated by 9-BBN chemistry, also points towards its utility in creating sophisticated biomedical materials. soton.ac.uk
Q & A
Q. What are the standard protocols for synthesizing and handling 9-BBN in laboratory settings?
9-BBN is typically synthesized via hydroboration of olefins using its dimeric form, which is stabilized for storage and handling . For example, alkyl-9-BBN derivatives are prepared by reacting olefins with 9-BBN under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation. Handling requires anhydrous solvents like THF or hexane, and reactions are often conducted at low temperatures (−78°C to 0°C) to control exothermicity . Purification involves vacuum distillation or recrystallization from non-polar solvents.
Q. How is 9-BBN utilized in regioselective hydroboration reactions?
9-BBN exhibits high regioselectivity for less substituted alkenes in hydroboration due to its steric bulk. For example, in asymmetric diene systems, it preferentially adds to the terminal alkene, enabling predictable synthesis of secondary alcohols after oxidation. This property is leveraged in polymer science to generate ultra-high-molecular-weight polystyrene via controlled radical initiation . Methodologically, reaction progress can be monitored using B NMR to track boron intermediate formation .
Q. What are the stability considerations for 9-BBN derivatives under varying reaction conditions?
9-BBN derivatives are sensitive to moisture and oxygen, requiring strict anaerobic conditions. Stability varies with substituents: alkyl-9-BBN adducts are more stable than aryl counterparts but degrade upon prolonged storage. A table summarizing stability under common conditions:
| Condition | Stability Outcome | Reference |
|---|---|---|
| Ambient temperature | Decomposes within 24 hours (moisture-sensitive) | |
| −20°C (anhydrous) | Stable for weeks | |
| Protic solvents | Rapid hydrolysis to boric acid |
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency of 9-BBN-derived alkyl boranes in cross-coupling reactions?
While 9-BBN-derived alkyl boranes are highly reactive, their use in Suzuki-Miyaura couplings is limited by poor stability and side reactions. For instance, attempts to couple alkyl-9-BBN with aryl halides using cesium fluoride as a base showed <20% yield due to competing β-hydride elimination . To address this, researchers recommend:
Q. What methodological strategies optimize 9-BBN’s role in stereochemical studies of radical polymerization?
9-BBN-derived alkoxy radicals initiate polymerization with high stereocontrol. Key strategies include:
Q. How do electronic and steric effects of 9-BBN substituents influence reaction outcomes in complex syntheses?
Substituents on 9-BBN significantly alter reactivity. For example:
- Electron-withdrawing groups (e.g., methoxy-9-BBN) reduce Lewis acidity, slowing hydroboration but improving selectivity in hindered systems.
- Bulky alkyl groups enhance steric shielding, enabling selective C−B bond formation in polycyclic frameworks.
Controlled studies using Hammett parameters and X-ray crystallography of intermediates can clarify these effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported catalytic activity of 9-BBN in asymmetric synthesis?
Contradictions often arise from solvent purity or trace metal impurities. For example, residual nickel in THF can catalyze unintended side reactions. Methodological solutions include:
- Rigorous solvent drying (e.g., distillation over sodium/benzophenone).
- Metal scavengers (e.g., activated molecular sieves).
- Reproducibility checks using standardized protocols from high-impact studies .
Experimental Design Considerations
Q. What are best practices for designing experiments using 9-BBN in air-sensitive environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
